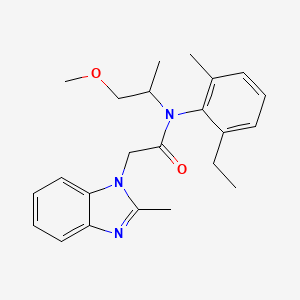

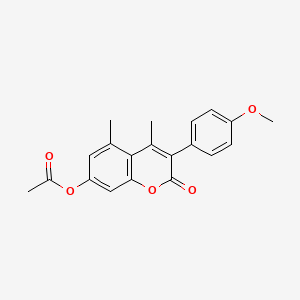

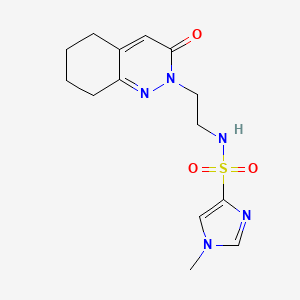

![molecular formula C23H23N5O3S B2672813 2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 1223766-28-6](/img/structure/B2672813.png)

2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(4-ethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound belongs to the class of 1,2,4-triazolo[4,3-a]pyrazines . Compounds of this class have been found to have various biological activities, including anti-inflammatory and antibacterial properties .

Synthesis Analysis

While specific synthesis methods for this compound were not found, general methods for the preparation of 1,2,4-triazolo[4,3-a]pyrazines involve heterocyclization of substituted aminotriazoles with bifunctional compounds .Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as Fourier transform infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR), and 13C nuclear magnetic resonance (13C NMR) .Chemical Reactions Analysis

The chemical reactions of this compound would likely be similar to those of other 1,2,4-triazolo[4,3-a]pyrazines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be similar to those of other 1,2,4-triazolo[4,3-a]pyrazines .Scientific Research Applications

Synthesis and Characterization

The synthesis of heterocyclic compounds often involves the use of versatile precursors for generating a variety of derivatives, including pyrrole, pyridine, coumarin, thiazole, and others. These compounds are characterized using techniques such as IR, MS, 1H NMR, and 13C NMR, highlighting their structural diversity and complexity. For example, Fadda et al. (2017) synthesized compounds using a thiadiazole moiety as a precursor, demonstrating the potential for creating insecticidal agents against Spodoptera littoralis, a significant pest affecting cotton crops (Fadda et al., 2017).

Biological Activities

Compounds with structures similar to the one have been explored for their antimicrobial, antibacterial, and antifungal activities. The structural features of these compounds, such as the presence of triazolo, pyrazine, and thiazole rings, contribute to their potential biological activities. For instance, Hassan (2013) synthesized pyrazoline and pyrazole derivatives, assessing their antimicrobial activity against various organisms, showing the diverse biological potential of these heterocycles (Hassan, 2013).

Antioxidant Activity

The antioxidant activity of heterocyclic compounds is another area of interest, with studies indicating that certain derivatives can exhibit significant antioxidant properties. Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their coordination complexes, demonstrating their antioxidant activity in vitro. This suggests potential applications in mitigating oxidative stress-related conditions (Chkirate et al., 2019).

Anticancer and Antimicrobial Evaluation

Research into the anticancer and antimicrobial properties of heterocyclic compounds is ongoing. Kumar et al. (2019) synthesized N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, testing them for activity against the HCT 116 cancer cell line and for antimicrobial properties, indicating the therapeutic potential of these compounds (Kumar et al., 2019).

Future Directions

properties

IUPAC Name |

2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O3S/c1-3-16-5-7-17(8-6-16)24-20(29)15-32-23-26-25-21-22(30)27(13-14-28(21)23)18-9-11-19(12-10-18)31-4-2/h5-14H,3-4,15H2,1-2H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPGXCYVSWAHSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

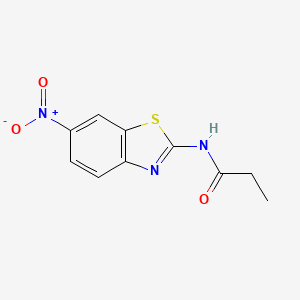

![1-[(2-Benzyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B2672731.png)

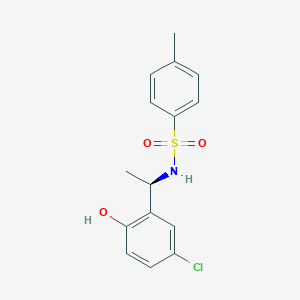

![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2672734.png)

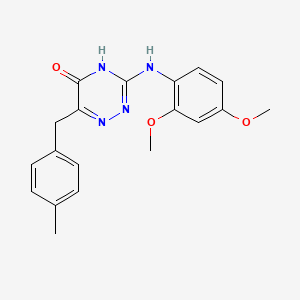

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea](/img/structure/B2672736.png)

![Methyl 2-(4-(dimethylamino)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2672742.png)

methanone](/img/structure/B2672748.png)